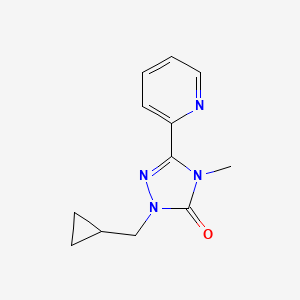

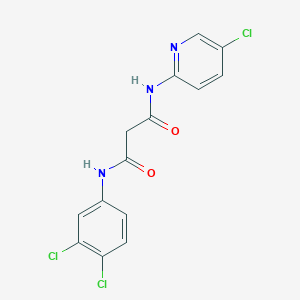

1-(cyclopropylmethyl)-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

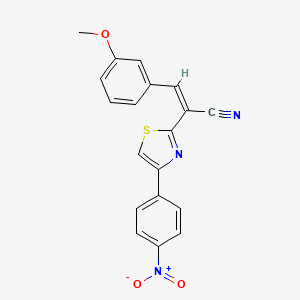

The molecular formula of the compound suggests it contains a triazole ring, a pyridine ring, and a cyclopropylmethyl group. Analyzing its 1H and 13C NMR spectra, IR spectra, and mass spectrometry data can reveal its structural features. Additionally, single crystal X-ray diffraction studies provide insights into its crystallographic and conformational properties .

Applications De Recherche Scientifique

Synthesis of Biaryl Compounds and Pyridyl Cyclopropanes :Research by Adam, Alom, Abarca, and Ballesteros (2016) has shown that triazolopyridines, a class to which our compound of interest belongs, can react with specific ethylenes to form biaryl compounds, such as pyridyl pyrazoles, and pyridyl cyclopropanes. This reactivity has significant implications in synthetic organic chemistry, particularly in the synthesis of complex organic molecules (Adam, Alom, Abarca, & Ballesteros, 2016).

Insecticidal Activity of Substituted Pyridine Methyl Esters :The study by Nepomuceno, Pinheiro, and Coelho (2007) describes the synthesis of substituted pyridine methyl esters, which exhibit high degrees of insecticidal activity. These compounds, related to our compound of interest, show potential as effective insecticides, which could be important for agricultural applications (Nepomuceno, Pinheiro, & Coelho, 2007).

Reactivity in 1,3-Dipolar Cycloadditions :The research conducted by Malet, Serra, Abramovitch, Moreno-Mañas, and Pleixats (1993) highlights the reactivity of similar triazole derivatives in 1,3-dipolar cycloadditions. These reactions are pivotal in organic synthesis, especially in constructing novel heterocyclic compounds (Malet, Serra, Abramovitch, Moreno-Mañas, & Pleixats, 1993).

Synthesis of Highly Functionalised Isoxazoles :Ruano, Fajardo, and Martín (2005) investigated the synthesis of alkyl isoxazole-5-carboxylates, which serve as scaffolds for creating highly functionalized isoxazoles. This synthesis approach could be applicable to the compound , providing pathways to develop various biologically active molecules (Ruano, Fajardo, & Martín, 2005).

Development of Anticancer and Antimicrobial Agents :Katariya, Vennapu, and Shah (2021) synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines with potential anticancer and antimicrobial properties. The chemical structure and activity of these compounds suggest that our compound of interest may also hold promise in pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-15-11(10-4-2-3-7-13-10)14-16(12(15)17)8-9-5-6-9/h2-4,7,9H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKYLCHNRKQQGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylmethyl)-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide](/img/structure/B2737646.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737650.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2737656.png)

![2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737660.png)

![4,7-Dimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737668.png)